molecular formula C22H24N4OS B4586747 2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide

2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B4586747
M. Wt: 392.5 g/mol
InChI Key: STGGGCMHECEPQN-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.16708258 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

  • Regioselective Synthesis : The compound plays a role in regioselective synthesis using palladium(II)-catalyzed methods. It facilitates the formation of five- or seven-membered ring lactones and lactams, important in medicinal chemistry and material science (Ali et al., 1996).

Radiosynthesis

  • Radiosynthesis of Herbicides : The compound contributes to the radiosynthesis of herbicides and safeners, assisting in understanding their metabolism and mode of action, crucial for agricultural research (Latli & Casida, 1995).

Biological Activity

  • Antifungal and Plant Growth Regulation : It demonstrates antifungal and plant growth-regulating activities, indicating its potential in agricultural and pharmaceutical applications (Liu et al., 2005).

Asymmetric Allylations

  • Enantioselective Catalysis : This compound is used in the synthesis of enantioselective catalysts for asymmetric allylations, a key reaction in producing chiral compounds for pharmaceuticals (Schneider et al., 2004).

Enzyme Inhibition

  • Cholinesterase Inhibition : It is involved in cholinesterase inhibition, which is significant for treating neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).

Anticancer Activity

  • Anticancer Agents : The compound is used in synthesizing derivatives that show anticancer activity, particularly against lung adenocarcinoma cells, suggesting its potential in cancer therapy (Evren et al., 2019).

Corrosion Inhibition

  • Metal Corrosion Inhibition : It exhibits properties that inhibit metal corrosion, crucial in industrial applications like preventing zinc corrosion (Gece & Bilgiç, 2012).

Antimicrobial Evaluation

  • Antimicrobial Properties : The compound is used in the synthesis of derivatives with antimicrobial activities, which is important for developing new antibiotics and antifungal agents (Gul et al., 2017).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-5-10-26-21(18-8-6-15(2)7-9-18)24-25-22(26)28-14-20(27)23-19-12-16(3)11-17(4)13-19/h5-9,11-13H,1,10,14H2,2-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGGCMHECEPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide
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2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide
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2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide
Reactant of Route 4
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2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.